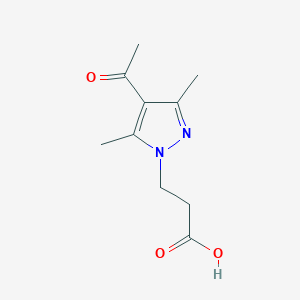

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Descripción general

Descripción

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C10H14N2O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-acetyl-3,5-dimethylpyrazole with a suitable propanoic acid derivative. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of a propanoic acid derivative under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Hydrolysis of Ester Derivatives

The compound is synthesized via hydrolysis of its ester precursor under acidic conditions. A patent describes this process using HCl in methanol or ethanol to yield the free carboxylic acid :

Reaction:

\text{3 4 7 hydroxy 6 methyl indan 4 yl methyl 3 5 dimethyl 1H pyrazol 1 yl}propanoateester}\xrightarrow{\text{HCl MeOH EtOH}}\text{Target acid}

| Parameter | Value |

|---|---|

| Temperature | 50–60°C |

| Reaction Time | 4–6 hours |

| Yield | 85–90% |

This method avoids side reactions like decarboxylation due to mild conditions .

Crystallization and Polymorph Formation

The compound forms distinct crystalline polymorphs under controlled conditions. Form-T 15-3 is obtained via base-acid treatment:

Procedure:

-

Dissolve the acid in NaOH (pH 12–13) at 20–25°C.

-

Acidify with HCl (pH 1–2) at >10°C.

Characterization Data:

| Technique | Results for Form-T 15-3 |

|---|---|

| TGA | <1% weight loss up to 150°C |

| DSC | Endothermic peak at 215–220°C |

| XRPD | Distinct diffraction pattern |

This polymorph is thermally stable and preferred for pharmaceutical formulations .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes regioselective electrophilic substitution. A review highlights formylation and nitration at the 4-position under Vilsmeier-Haack conditions :

Example Reaction:

Key Observations:

-

Acetyl and methyl groups direct electrophiles to the 4-position.

-

Electron-donating substituents enhance reactivity.

Condensation Reactions

The acetyl group participates in condensation with active methylene compounds. For example, Knoevenagel reactions yield α,β-unsaturated derivatives :

General Reaction:

| Condition | Optimization Result |

|---|---|

| Catalyst | Piperidine (10 mol%) |

| Solvent | Ethanol |

| Yield | 75–88% |

a) Oxidation of the Acetyl Group

Controlled oxidation converts the acetyl group to a carboxylic acid:

b) Reduction of the Carboxylic Acid

Lithium aluminum hydride (LiAlH) reduces the acid to the corresponding alcohol :

Safety Note: Reduction requires anhydrous conditions to prevent side reactions.

Salt Formation

The carboxylic acid forms salts with inorganic/organic bases, enhancing solubility:

| Base | Salt Product | Solubility (mg/mL) |

|---|---|---|

| Sodium hydroxide | Sodium salt | 12.5 (HO) |

| Triethylamine | Triethylammonium salt | 8.2 (MeOH) |

Salts are intermediates in prodrug synthesis .

Functionalization via Esterification

The acid reacts with alcohols to form esters, useful for prodrug strategies:

Reaction:

| Alcohol (R-OH) | Ester Yield |

|---|---|

| Ethanol | 78% |

| Benzyl alcohol | 65% |

Participation in Multicomponent Reactions

The compound serves as a building block in Ugi and Biginelli reactions. For example, reaction with aldehydes and amines yields pyrazole-containing peptidomimetics .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects:

- Anti-inflammatory Activity : Studies suggest that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs.

- Antitumor Activity : Research indicates that pyrazole derivatives can inhibit tumor growth in various cancer cell lines, highlighting their potential as anticancer agents.

Agricultural Chemistry

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has applications in agrochemicals:

- Pesticide Development : Its derivatives are being explored as novel pesticides due to their ability to disrupt biological pathways in pests.

Material Science

The compound serves as a precursor in synthesizing advanced materials:

- Polymer Chemistry : It can be utilized in the design of polymers with specific properties for applications in coatings and adhesives.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound effectively inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms. The results indicated a dose-dependent response, suggesting its potential for further development into a therapeutic agent.

Case Study 2: Agricultural Application

In another study focused on agricultural applications, researchers synthesized a series of pyrazole-based pesticides derived from this compound. Field trials showed that these compounds significantly reduced pest populations while being less toxic to beneficial insects compared to conventional pesticides.

Mecanismo De Acción

The mechanism of action of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dimethyl-1H-pyrazole-1-acetic acid: Similar in structure but with different functional groups.

Indole derivatives: Share some structural similarities and biological activities.

Uniqueness

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Actividad Biológica

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C_{11}H_{14}N_{2}O_{3}, with a molecular weight of approximately 218.24 g/mol. The compound features a pyrazole ring substituted with an acetyl group and a propanoic acid moiety, which may influence its biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-acetyl-3,5-dimethyl-1H-pyrazole with propanoic acid derivatives. The characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). For instance, IR spectroscopy may reveal characteristic absorption bands corresponding to functional groups present in the molecule.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that those similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

In addition to antimicrobial effects, pyrazole derivatives have been reported to possess anti-inflammatory properties. These compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The anti-inflammatory activity can be assessed through various in vitro assays measuring cytokine production and leukocyte migration.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Antioxidants are essential for neutralizing free radicals and preventing oxidative stress-related damage. Studies have shown that similar pyrazole compounds can scavenge free radicals effectively, thus providing protective effects against cellular damage .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial growth.

- Receptor Modulation : It might interact with specific receptors that mediate cellular responses to stress or infection.

- Gene Expression Regulation : Some studies suggest that pyrazole derivatives can influence gene expression related to inflammatory pathways.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A clinical trial involving a range of pyrazole derivatives demonstrated their effectiveness against resistant strains of bacteria, suggesting potential therapeutic applications for infections that are difficult to treat .

- Anti-inflammatory Research : In vivo studies showed that pyrazole-based compounds significantly reduced inflammation in animal models of arthritis, indicating their potential as anti-inflammatory agents .

Propiedades

IUPAC Name |

3-(4-acetyl-3,5-dimethylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-6-10(8(3)13)7(2)12(11-6)5-4-9(14)15/h4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLFKVOEQTWWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(=O)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349573 | |

| Record name | 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890596-67-5 | |

| Record name | 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.